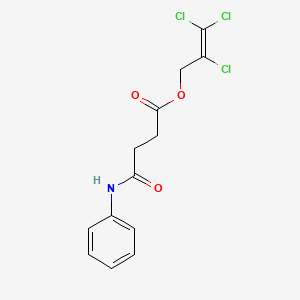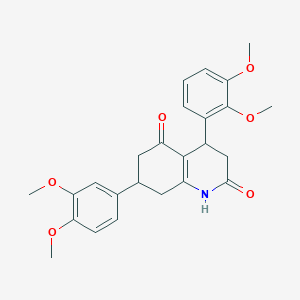![molecular formula C11H12ClF3N2O3S B5561841 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C11H12ClF3N2O3S and its molecular weight is 344.74 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is 344.0209256 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Osteoporosis Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), which bears structural resemblance to N2-[2-chloro-5-(trifluoromethyl)phenyl]-N1-methyl-N2-(methylsulfonyl)glycinamide, has shown promising results in preventing osteoclastogenesis and estrogen-dependent bone loss in mice. This research highlights its potential as a therapeutic agent for postmenopausal osteoporosis by inhibiting signaling pathways involved in osteoclast differentiation, such as TRAF6 expression and MAPK signaling pathways, and by blocking the nuclear localization of the master transcription factor NFATc1 (Cho et al., 2020).
Chemical Synthesis and Reactions
The synthesis and reactions of silanes containing two triflate groups have been explored, demonstrating the displacement of phenyl, chloro, and methyl groups in mono- and di-silanes. This research illustrates the chemical versatility and reactivity of compounds containing triflate groups, which is relevant to the structural features of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N1-methyl-N2-(methylsulfonyl)glycinamide, and suggests potential applications in organic synthesis and material science (Matyjaszewski & Chen, 1988).
Glycosyl Triflate Generation
The generation of glycosyl triflates from thioglycosides using a system of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride has been demonstrated. This method provides a powerful, metal-free, thiophile system for activating thioglycosides, highlighting a significant application in the field of carbohydrate chemistry and the synthesis of glycosides (Crich & Smith, 2000).
Insecticide Development
Flubendiamide, which contains structural elements akin to N2-[2-chloro-5-(trifluoromethyl)phenyl]-N1-methyl-N2-(methylsulfonyl)glycinamide, is a novel class of insecticide with a unique chemical structure. It shows extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The compound's uniqueness and its potential mode of action offer insights into the development of new insecticides with novel mechanisms of action (Tohnishi et al., 2005).
Propiedades
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O3S/c1-16-10(18)6-17(21(2,19)20)9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJCOPCFOJJOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)


![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)
